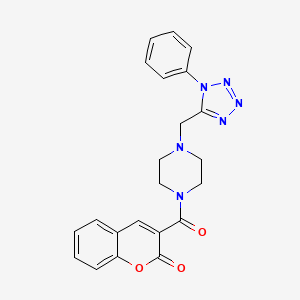

3-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core structure, a piperazine ring, and a tetrazole moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps:

Formation of the Chromen-2-one Core: This can be achieved through the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of a Lewis acid catalyst.

Introduction of the Piperazine Ring: The chromen-2-one derivative is then reacted with piperazine under nucleophilic substitution conditions.

Attachment of the Tetrazole Moiety: The final step involves the reaction of the piperazine derivative with 1-phenyl-1H-tetrazole-5-carbaldehyde under reductive amination conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The chromen-2-one core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: The tetrazole moiety can be reduced under hydrogenation conditions using palladium on carbon as a catalyst.

Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

Oxidation: Oxidized derivatives of the chromen-2-one core.

Reduction: Reduced forms of the tetrazole moiety.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmacological Applications

-

Antimicrobial Activity

- The compound has shown promising results in antimicrobial studies. Research indicates that derivatives containing tetrazole and piperazine moieties exhibit significant antibacterial and antifungal activities. For instance, a study on related compounds demonstrated their efficacy against various microbial strains, suggesting that modifications in structure can enhance biological activity .

-

Anticancer Research

- The compound's structural features suggest potential anticancer properties. Similar compounds have been evaluated for their cytotoxicity against cancer cell lines such as MCF-7 and HeLa. In particular, derivatives of piperazine have been shown to induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of various derivatives similar to 3-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one:

-

Synthesis and Evaluation of Derivatives

- A study synthesized a series of tetrazole-piperazine derivatives and evaluated their antimicrobial activities using the serial dilution method. Results indicated that certain compounds exhibited superior activity compared to standard drugs, highlighting their potential as lead molecules for drug development .

- Molecular Docking Studies

Mécanisme D'action

The mechanism of action of 3-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The chromen-2-one core may interact with enzymes or receptors, modulating their activity. The piperazine ring and tetrazole moiety can enhance binding affinity and specificity, leading to potent biological effects. The exact pathways involved would depend on the specific biological context and the target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one

- 3-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-4-one

Uniqueness

Compared to similar compounds, 3-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one may offer unique advantages in terms of its chemical stability, biological activity, and ease of synthesis. Its specific structural features allow for versatile chemical modifications, making it a valuable compound for various applications in research and industry.

Activité Biologique

The compound 3-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one , also known by its CAS number 1021226-65-2, represents a novel class of piperazine-based derivatives that have garnered attention for their potential biological activities. This article explores the biological activities associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

The molecular formula of the compound is C22H20N6O3 with a molecular weight of 416.4 g/mol. The structure comprises a coumarin backbone linked to a piperazine moiety through a phenyl-tetrazole side chain, which is critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that piperazine derivatives exhibit significant antimicrobial properties. The mechanism often involves the disruption of bacterial cell membranes or inhibition of key enzymes. For instance, compounds similar to the tetrazole-piperazine hybrid have shown efficacy against various bacterial strains by targeting bacterial cell wall synthesis and metabolic pathways .

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Piperazine derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of Bcl-2 family proteins and activation of caspases .

Analgesic Effects

Preliminary research indicates that compounds with similar structures can act as fatty acid amide hydrolase (FAAH) inhibitors, leading to increased levels of endocannabinoids in the central nervous system. This mechanism could provide analgesic effects, making it a candidate for pain management therapies .

Biological Activity Data Table

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of piperazine derivatives, including those with tetrazole substitutions. Results indicated that these compounds exhibited selective toxicity towards bacteria while maintaining low toxicity towards human red blood cells, suggesting a favorable safety profile for further development . -

Cytotoxicity in Cancer Models :

Another investigation focused on the anticancer potential of related compounds in vitro using various cancer cell lines (e.g., Jurkat and HT-29). The results showed significant cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin, highlighting their potential as anticancer agents . -

Pain Management Studies :

Research on FAAH inhibitors has shown that compounds similar to this compound can effectively reduce pain responses in animal models of neuropathic pain, indicating their potential therapeutic applications in analgesia .

Propriétés

IUPAC Name |

3-[4-[(1-phenyltetrazol-5-yl)methyl]piperazine-1-carbonyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O3/c29-21(18-14-16-6-4-5-9-19(16)31-22(18)30)27-12-10-26(11-13-27)15-20-23-24-25-28(20)17-7-2-1-3-8-17/h1-9,14H,10-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVWFRLJUAYXCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.